molecular formula C13H11N5OS B8715436 N-(((1H-Purin-6-yl)thio)methyl)benzamide CAS No. 80693-21-6

N-(((1H-Purin-6-yl)thio)methyl)benzamide

Cat. No.: B8715436
CAS No.: 80693-21-6
M. Wt: 285.33 g/mol
InChI Key: LUAQVBIWUIAIRI-UHFFFAOYSA-N
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Description

N-(((1H-Purin-6-yl)thio)methyl)benzamide is a chemical compound with the molecular formula C13H11N5OS. It is known for its unique structure, which combines a purine moiety with a benzamide group through a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1H-Purin-6-yl)thio)methyl)benzamide typically involves the reaction of 6-mercaptopurine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation and solvent extraction to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(((1H-Purin-6-yl)thio)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(((1H-Purin-6-yl)thio)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(((1H-Purin-6-yl)thio)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in certain conditions .

Comparison with Similar Compounds

N-(((1H-Purin-6-yl)thio)methyl)benzamide can be compared with other similar compounds, such as:

    Azathioprine: A widely used immunosuppressive drug with a similar purine structure.

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Thioguanine: Another purine analog with anti-cancer properties.

The uniqueness of this compound lies in its specific sulfanyl linkage and benzamide group, which confer distinct chemical and biological properties compared to these similar compounds .

Properties

CAS No.

80693-21-6

Molecular Formula

C13H11N5OS

Molecular Weight

285.33 g/mol

IUPAC Name

N-(7H-purin-6-ylsulfanylmethyl)benzamide

InChI

InChI=1S/C13H11N5OS/c19-12(9-4-2-1-3-5-9)18-8-20-13-10-11(15-6-14-10)16-7-17-13/h1-7H,8H2,(H,18,19)(H,14,15,16,17)

InChI Key

LUAQVBIWUIAIRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloromethylbenzamide (55.71 mg, 0.328 mmol) and 6-mercaptopurine (50 mg, 0.328 mmol) were dissolved in 1.5 ml of dry DMSO-d6 to give a clear yellow solution. The progress of the reaction was followed by monitoring changes in the NMR spectrum. The doublet at 5.42, due to chloromethylbenzamide, had completely disappeared after 10 hours and a new doublet at 5.83 indicated the presence of the benzamidomethylthio moiety. Chloroform was added which caused a yellow gum to precipitate which was washed several times with chloroform and crystallized from methanol: mp 197°-200° C.; IR (KBR) 1720 cm-1 ; NMR (pyridin-d5) δ8.39-7.35 (m, 5, aryl), 5.99 (d, 2, --SCH2NH--); MS m/e 285 (M+).
Quantity
55.71 mg
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reactant
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50 mg
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reactant
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reactant
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[Compound]
Name
benzamidomethylthio
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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